molecular formula C20H21N5O3S3 B2821955 2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 686772-33-8

2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B2821955
CAS RN: 686772-33-8
M. Wt: 475.6
InChI Key: VRMPUEIOZSQTCO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a thieno[3,2-d]pyrimidin-2-yl moiety, which is a type of heterocyclic compound . These types of compounds are often found in pharmaceuticals and exhibit various biological activities .

Scientific Research Applications

Synthesis and Biological Activities

  • This compound is involved in the synthesis of novel heterocyclic compounds incorporating a thiadiazole moiety, which has been assessed for insecticidal activity against the cotton leafworm, Spodoptera littoralis. Such studies highlight its utility as a precursor for developing potential insecticidal agents (Fadda et al., 2017).

  • It is also used in synthesizing derivatives with antimicrobial activities, showcasing its role in developing new antimicrobial agents. The antimicrobial activity of newly synthesized products has been tested against bacterial and fungal isolates, providing insights into its applications in antimicrobial drug development (Wardkhan et al., 2008).

  • Additionally, there's research indicating the synthesis of novel compounds derived from this chemical structure that exhibit anti-inflammatory and analgesic properties. These findings suggest its potential in the development of new therapeutic agents targeting inflammation and pain (Abu‐Hashem et al., 2020).

properties

IUPAC Name

2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3S3/c1-3-16-23-24-19(31-16)22-15(26)11-30-20-21-14-9-10-29-17(14)18(27)25(20)12-5-7-13(8-6-12)28-4-2/h5-8H,3-4,9-11H2,1-2H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRMPUEIOZSQTCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OCC)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

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